Werner syndrome RecQ helicase-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Werner syndrome RecQ helicase-IN-4 is a potent and orally active inhibitor of the Werner syndrome RecQ helicase (WRN). This compound has shown significant antiproliferative and anticancer activities, making it a promising candidate for cancer therapy .
化学反応の分析
Werner syndrome RecQ helicase-IN-4 undergoes various chemical reactions, including binding at the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation. This inhibition leads to DNA damage and selective inhibition of tumor cell growth in microsatellite instability (MSI) cells . The compound’s reactions are primarily studied in the context of its biological activity rather than traditional chemical reactions like oxidation or reduction.
科学的研究の応用
Werner syndrome RecQ helicase-IN-4 has several scientific research applications:
Cancer Therapy: The compound has shown synthetic lethality in MSI cancers, leading to DNA damage and tumor growth inhibition.
Genomic Stability: It plays a role in maintaining genomic stability by inhibiting WRN, which is involved in DNA replication, repair, and telomere maintenance.
Aging Research: Given its role in Werner syndrome, a condition characterized by premature aging, the compound is also studied for its potential in aging research.
作用機序
Werner syndrome RecQ helicase-IN-4 exerts its effects by binding to the D1 and D2 helicase domains of WRN, locking it in an inactive conformation. This inhibition leads to DNA damage and selective inhibition of tumor cell growth in MSI cells. The compound’s mechanism of action is p53-independent, making it effective even in cells lacking functional p53 .
類似化合物との比較
Werner syndrome RecQ helicase-IN-4 is unique in its potent and selective inhibition of WRN. Similar compounds include:
HRO761: Another WRN inhibitor that shows synthetic lethality in MSI cancers.
Bloom syndrome protein (BLM) inhibitors: These inhibitors target a related RecQ helicase involved in genomic stability.
RECQ1, RECQ4, and RECQ5 inhibitors: These compounds target other members of the RecQ helicase family, each with distinct roles in DNA metabolism.
特性
分子式 |
C32H33F3N8O5 |
---|---|
分子量 |
666.6 g/mol |
IUPAC名 |
2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(3-hydroxypyridine-2-carbonyl)piperazin-1-yl]-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C32H33F3N8O5/c1-3-23-27(40-11-13-41(14-12-40)29(46)26-24(44)5-4-10-36-26)30(47)43-31(38-28(39-43)20-8-15-48-16-9-20)42(23)18-25(45)37-22-7-6-21(17-19(22)2)32(33,34)35/h4-8,10,17,44H,3,9,11-16,18H2,1-2H3,(H,37,45) |
InChIキー |
FLRLAYBOOSONEK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)N2C(=NC(=N2)C3=CCOCC3)N1CC(=O)NC4=C(C=C(C=C4)C(F)(F)F)C)N5CCN(CC5)C(=O)C6=C(C=CC=N6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。